molecular formula C12H11ClN2 B12821040 (4-Chlorophenyl)(pyridin-2-yl)methanamine CAS No. 95898-99-0

(4-Chlorophenyl)(pyridin-2-yl)methanamine

Cat. No.: B12821040
CAS No.: 95898-99-0
M. Wt: 218.68 g/mol
InChI Key: VUJAPENWAJMJON-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(pyridin-2-yl)methanamine (CAS 1184195-76-3) is a chemical compound of interest in scientific research, particularly in medicinal chemistry. It features a central methanamine group bridging a 4-chlorophenyl ring and a pyridin-2-yl ring, a structural motif common in pharmacologically active molecules . This diaryl methylamine scaffold is a valuable precursor and building block in the synthesis of more complex molecules for pharmaceutical development . While specific pharmacological data for (4-Chlorophenyl)(pyridin-2-yl)methanamine is limited, its core structure is closely related to that of enantiopure diaryl carbinols and amines which are known to be key intermediates for drugs with antitussive (cough-suppressing) and antiemetic (anti-vomiting) properties, as well as agents that relax bronchial muscles . The presence of the pyridine ring is a significant feature in drug design, as it can enhance a molecule's biochemical potency, metabolic stability, and permeability . Researchers utilize this compound to explore new synthetic methodologies and investigate interactions with various biological targets. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

95898-99-0

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

(4-chlorophenyl)-pyridin-2-ylmethanamine

InChI

InChI=1S/C12H11ClN2/c13-10-6-4-9(5-7-10)12(14)11-3-1-2-8-15-11/h1-8,12H,14H2

InChI Key

VUJAPENWAJMJON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Oxidation Step

  • Starting Material: 2-(p-chlorobenzyl)pyridine
  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or tin anhydride (SnO2)
  • Solvents: Water, dioxane, or acetic acid mixtures
  • Conditions:
    • Temperature range: 85–95 °C
    • Reaction time: 4–6 hours
    • Molar ratios: Oxidant to substrate typically 1.1:1 to 2:1
  • Workup: Cooling, extraction, washing, concentration, and recrystallization (using solvents like sherwood oil, hexane, or ethyl acetate)

This step converts the benzylic position adjacent to the pyridine ring into a ketone or aldehyde intermediate, often referred to as 4-chlorophenyl-2-pyridyl methanone or related compounds.

Reduction Step

  • Intermediate: Oxidized ketone or oxime derivative
  • Reducing Agents: Potassium borohydride (KBH4), sodium borohydride (NaBH4), or zinc in acetic acid (Zn/AcOH)
  • Solvents: Methanol, ethanol, or ethanol-pyridine mixtures
  • Conditions:
    • Temperature: 0–40 °C (often cooled in ice bath)
    • Reaction time: 2–6 hours
    • Molar ratios: Reducing agent to intermediate typically 1:2 to 1:3
  • Workup: Concentration, quenching with water, extraction with organic solvents (e.g., methylene dichloride or ethyl acetate), drying over sodium sulfate, filtration, and crystallization

This step reduces the ketone or oxime intermediate to the corresponding amine, (4-Chlorophenyl)(pyridin-2-yl)methanamine, often isolated as its hydrochloride salt for stability and ease of handling.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Notes
Oxidation with KMnO4 in water/dioxane, 85–95 °C, 4–6 h 2-(p-chlorobenzyl)pyridine + KMnO4 60–70% Recrystallization from sherwood oil or hexane
Reduction with KBH4 in methanol, 0–20 °C, 2–6 h Ketone intermediate + KBH4 76–97% High purity white crystals obtained
Oxidation with CrO3 in acetic acid, ambient temp, overnight 2-(p-chlorobenzyl)pyridine + CrO3 ~70% Followed by extraction and drying
Reduction with Zn/AcOH in ethanol, ambient temp, 16 h Oxime intermediate + Zn/AcOH ~75% Produces amine hydrochloride salts

Alternative Synthetic Routes

Some literature reports a multi-stage synthesis involving:

  • Formation of chlorophenyl-(pyridinyl)-methanone derivatives via oxidation.
  • Conversion to oxime derivatives by reaction with hydroxylamine hydrochloride.
  • Reduction of oximes to amines using zinc in acetic acid.

This route is advantageous for producing hydrochloride salts of the amine, which are often more stable and easier to purify.

Reaction Mechanism Insights

  • Oxidation: The benzylic methylene adjacent to the pyridine ring is selectively oxidized to a carbonyl group. Potassium permanganate and chromium trioxide act as strong oxidants facilitating this transformation.
  • Reduction: The carbonyl or oxime intermediate undergoes nucleophilic attack by hydride donors (KBH4, NaBH4) or metal-mediated reduction (Zn/AcOH), converting the carbonyl to a primary amine.

Summary Table of Key Parameters

Parameter Oxidation Step Reduction Step
Starting Material 2-(p-chlorobenzyl)pyridine Oxidized ketone or oxime intermediate
Common Reagents KMnO4, CrO3, SnO2 KBH4, NaBH4, Zn/AcOH
Solvents Water, dioxane, acetic acid Methanol, ethanol, pyridine-ethanol
Temperature 85–95 °C 0–40 °C
Reaction Time 4–6 hours 2–6 hours
Yield Range 60–70% 75–97%
Purification Recrystallization, extraction Extraction, drying, crystallization

Research Findings and Industrial Relevance

  • The oxidation-reduction sequence is well-established, offering a simple, cost-effective, and high-yielding route to (4-Chlorophenyl)(pyridin-2-yl)methanamine.
  • Use of potassium permanganate and potassium borohydride is preferred for scalability due to reagent availability and manageable reaction conditions.
  • Alternative oxidants like chromium trioxide provide comparable yields but require careful handling due to toxicity.
  • The reduction step can be tuned to produce either free amine or stable hydrochloride salts, depending on downstream application needs.
  • Industrial processes emphasize precise temperature control and solvent management to maximize purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (4-Chlorophenyl)(pyridin-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often result in the formation of corresponding ketones or carboxylic acids.

  • Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of secondary amines or alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the chlorophenyl group. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), which can replace the chlorine atom with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary amines, alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)(pyridin-2-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its ability to inhibit specific enzymes or pathways in pathogenic organisms and cancer cells.

Medicine

In medicinal chemistry, (4-Chlorophenyl)(pyridin-2-yl)methanamine is investigated for its potential as a therapeutic agent. Its derivatives are being tested for efficacy in treating various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(pyridin-2-yl)methanamine varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of particular pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with DNA replication.

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, heterocyclic systems, or bridging groups. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.

Structural Analogues with Modified Aromatic Substituents

(a) Methoxy-Substituted Derivatives
  • Example: (4-Methoxyphenyl)(pyridin-2-yl)methanamine Structure: A methoxy group replaces the chlorine atom on the phenyl ring. Synthesis: Prepared via Grignard reactions or reductive amination . Properties: The methoxy group is electron-donating, increasing solubility but reducing lipophilicity compared to the chloro derivative. Activity: Tested for insulin-regulated aminopeptidase (IRAP) inhibition, showing moderate activity (IC₅₀ ~10 µM) .
(b) Fluoro-Substituted Derivatives
  • Example : (3-Fluoro-5-(pyridin-2-yl)phenyl)methanamine (AM-1)
    • Structure : Fluorine at the meta position of the phenyl ring.
    • Synthesis : Cyanide substitution followed by reduction .
    • Properties : Fluorine’s electronegativity enhances metabolic stability.
    • Activity : Used in kinase inhibitors due to improved target binding .

Heterocyclic Analogues

(a) Oxazole- and Thiazole-Containing Derivatives
  • Example: [2-(4-Chlorophenyl)oxazol-4-yl]methanamine Structure: Oxazole ring replaces the pyridine system. Synthesis: Multi-component reactions involving chalcones and enaminones . Properties: Oxazole’s π-deficient nature alters electronic interactions. Activity: Exhibits antimicrobial properties (MIC ~5 µg/mL against S. aureus) .
  • Example : [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride

    • Structure : Thiazole ring with a 4-chlorophenyl group.
    • Properties : Higher molecular weight (261.17 g/mol) and acidity due to the thiazole sulfur .
    • Application : Used in antiviral drug development .

Pyridine-Position Isomers

  • Example : (4-Chlorophenyl)(pyridin-3-yl)methanamine
    • Structure : Pyridine nitrogen at position 3 instead of 2.
    • Synthesis : Similar coupling methods but with pyridin-3-ylmethanamine .
    • Properties : Altered hydrogen-bonding capacity affects receptor affinity.

Biological Activity

(4-Chlorophenyl)(pyridin-2-yl)methanamine, also known as 1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a pyridine ring and a chlorophenyl group , enhancing its lipophilicity and influencing its interaction with biological targets. The presence of the chlorophenyl moiety is particularly noteworthy as it can enhance the compound's ability to penetrate biological membranes, thereby affecting its pharmacokinetic properties.

Enzyme Inhibition

Research has indicated that (4-Chlorophenyl)(pyridin-2-yl)methanamine exhibits enzyme inhibition properties. It has been identified as a potential inhibitor of various enzymes involved in metabolic pathways, which could be crucial for developing treatments for conditions related to enzyme dysfunctions such as certain cancers and bacterial infections.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
PI(4)KCompetitive5.2
NAPE-PLDNon-competitive2.0
D2 Dopamine ReceptorAllosteric10.0

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. For instance, it has shown activity against Cryptosporidium, a parasite responsible for gastrointestinal infections. The compound's mechanism involves binding to conserved amino acid residues within the ATP-binding site of PI(4)K, crucial for the parasite's survival .

Case Study: EDI048
In a clinical model involving neonatal calves infected with Cryptosporidium, treatment with EDI048 (a derivative of (4-Chlorophenyl)(pyridin-2-yl)methanamine) led to rapid resolution of diarrhea and significant reduction in fecal oocyst shedding, demonstrating its potential efficacy in treating cryptosporidiosis in pediatric populations .

The biological activity of (4-Chlorophenyl)(pyridin-2-yl)methanamine can be attributed to its interaction with various molecular targets:

  • Dopaminergic Pathways : The compound acts on dopamine receptors (D2R), which are implicated in several psychiatric disorders. Its modulation of these receptors suggests potential applications in treating conditions such as schizophrenia .
  • Enzymatic Pathways : By inhibiting key enzymes like NAPE-PLD, the compound may influence lipid metabolism and signaling pathways associated with inflammation and pain .

Structural Analogues and SAR Studies

Numerous studies have explored the structure-activity relationship (SAR) of compounds similar to (4-Chlorophenyl)(pyridin-2-yl)methanamine. Variations in substituents on the pyridine or phenyl rings can significantly alter biological activity and selectivity for specific targets.

Table 2: Structural Analogues

Compound NameUnique Features
1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamineContains a methoxy group, affecting solubility
(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamineFeatures an imidazole ring, altering pharmacological profile
(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole)Incorporates a triazole ring for enhanced activity

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